molecular formula C5H11NO3S B13658531 (S)-2-Amino-3-(((S)-1-hydroxyethyl)thio)propanoic acid

(S)-2-Amino-3-(((S)-1-hydroxyethyl)thio)propanoic acid

Cat. No.: B13658531
M. Wt: 165.21 g/mol
InChI Key: GYDISANKUJIVLX-IUYQGCFVSA-N
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Description

(S)-2-Amino-3-(((S)-1-hydroxyethyl)thio)propanoic acid is a chiral amino acid derivative with a unique structure that includes a thioether and a hydroxyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(((S)-1-hydroxyethyl)thio)propanoic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to direct the formation of the (S)-enantiomer. The reaction conditions often include mild temperatures and the use of solvents such as methanol or ethanol to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as enzymatic synthesis or fermentation processes. These methods can provide higher yields and greater purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(((S)-1-hydroxyethyl)thio)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydroxyl group can be reduced to form the corresponding alkane.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acyl chlorides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alkanes, and various amide derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-Amino-3-(((S)-1-hydroxyethyl)thio)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(((S)-1-hydroxyethyl)thio)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include metabolic processes, signal transduction, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chiral amino acid derivatives such as (S)-2-Amino-3-mercaptopropanoic acid and (S)-2-Amino-3-hydroxypropanoic acid. These compounds share structural similarities but differ in the presence of specific functional groups.

Highlighting Uniqueness

What sets (S)-2-Amino-3-(((S)-1-hydroxyethyl)thio)propanoic acid apart is its combination of a thioether and a hydroxyl group, which imparts unique chemical and biological properties

Properties

Molecular Formula

C5H11NO3S

Molecular Weight

165.21 g/mol

IUPAC Name

(2S)-2-amino-3-[(1S)-1-hydroxyethyl]sulfanylpropanoic acid

InChI

InChI=1S/C5H11NO3S/c1-3(7)10-2-4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4+/m0/s1

InChI Key

GYDISANKUJIVLX-IUYQGCFVSA-N

Isomeric SMILES

C[C@@H](O)SC[C@H](C(=O)O)N

Canonical SMILES

CC(O)SCC(C(=O)O)N

Origin of Product

United States

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